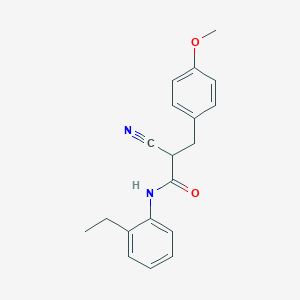

2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide

Description

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 1260939-80-7) is a synthetic acrylamide derivative with a molecular weight of 308.38 g/mol . Its structure features a cyano (-CN) group at the C2 position, an N-(2-ethylphenyl) substituent, and a 4-methoxyphenyl group at the C3 position of the propanamide backbone.

Properties

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-11,16H,3,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAVLIDJUVJLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression, which in turn result in the observed biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a pharmaceutical agent or a chemical reagent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between the target compound and key analogs:

Key Observations:

- Sulfonyl and iodophenyl groups in compound 3al introduce steric bulk and chirality, which are absent in the target compound but could inform strategies for tuning solubility or stereoselectivity .

- Acrylamide derivatives like ACR-2 demonstrate the utility of cyano and methoxyphenyl groups in surface adsorption, a property that might extend to the target compound .

Biological Activity

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features both cyano and amide functional groups, which contribute to its chemical reactivity and biological properties. The structural formula can be summarized as follows:

- Molecular Formula : C19H20N2O2

- Molecular Weight : 308.37 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria. The specific mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The following table summarizes the observed IC50 values from various studies:

These findings suggest that the compound's structural features, particularly the presence of the cyano group, may enhance its ability to interact with cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.

- Apoptosis Induction : It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound can result in G1 phase arrest, preventing further cell division.

Case Studies

Several case studies highlight the potential of this compound in drug development:

- Study on Breast Cancer Cells : A study published in MDPI demonstrated that derivatives of this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the ethyl and methoxy groups can significantly influence biological activity, suggesting avenues for optimizing efficacy through chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.